3-(3-Chlorophenoxy)azetidine hydrochloride
Description
Historical Context and Chemical Discovery
3-(3-Chlorophenoxy)azetidine hydrochloride (CAS 1236861-74-7) emerged as a synthetic azetidine derivative during early 21st-century advancements in nitrogen-containing heterocycle research. Its synthesis was first reported in patent literature, leveraging Williamson ether reactions between 3-chlorophenol and azetidine precursors. The compound’s registration in public databases, such as PubChem (CID 75530829), occurred in 2014, reflecting its growing relevance in medicinal chemistry. Early studies focused on optimizing its synthesis via nucleophilic substitution, with 1-bromo-3-chloropropane serving as a key intermediate for azetidine ring formation. The hydrochloride salt form was later developed to enhance stability and solubility for industrial applications.
Significance in Azetidine Chemical Research
Azetidines are prized for their ring strain and conformational rigidity, which enable unique interactions in biological systems. The introduction of a 3-chlorophenoxy group in this compound amplifies its utility as a precursor for pharmacologically active molecules. Key contributions include:
- Reactivity Modulation : The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution potential, enabling selective functionalization.
- Structural Diversity : The ether linkage bridges aromatic and alicyclic moieties, providing a template for synthesizing hybrid molecules.
- Drug Discovery : Azetidine derivatives are explored for anticancer, antimicrobial, and central nervous system applications, with this compound serving as a versatile intermediate.
Molecular Architecture and Structural Features
The compound’s structure (C₉H₁₁Cl₂NO, MW 220.10 g/mol) comprises:
- Azetidine Core : A four-membered saturated ring with a secondary amine group, contributing to high ring strain (≈26 kcal/mol).
- 3-Chlorophenoxy Substituent : An ether-linked aromatic group with a chlorine atom at the meta position, influencing electronic and steric properties.
- Hydrochloride Salt : Enhances crystallinity and aqueous solubility via ionic interactions.
Structural Highlights :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO | |
| CAS Number | 1236861-74-7 | |
| XLogP3 | 2.4 (predicted) | |
| Hydrogen Bond Donors | 2 (amine and HCl) | |
| Topological Polar SA | 29.5 Ų |
The planar azetidine ring and orthogonal phenoxy group create a distinct stereoelectronic profile, validated by NMR and X-ray crystallography in related analogs.
Position in Contemporary Chemical Research
Recent studies highlight its role in:
- Catalytic Synthesis : La(OTf)₃-mediated ring expansions and magnesium-mediated nitrogen group transfers enable efficient azetidine functionalization.
- Pharmaceutical Intermediates : Used to synthesize β-lactam analogs and kinase inhibitors, leveraging its rigid scaffold.
- Material Science : Explored in polymer crosslinking due to the azetidine ring’s strain-driven reactivity.
Properties
IUPAC Name |
3-(3-chlorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQYPNUHRUNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236861-74-7 | |
| Record name | 3-(3-chlorophenoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 3-Hydroxyazetidine Hydrochloride Intermediate
A key intermediate in the synthesis is 3-hydroxyazetidine hydrochloride, which can be prepared by the following steps (based on CN102827052A and CN106831523A patents):
Step 1: Ring Opening of Epichlorohydrin with Benzylamine
- Benzylamine is dissolved in water and cooled to 0–5 °C.
- Epichlorohydrin (1.3 equivalents) is slowly added, maintaining temperature and stirring for about 12 hours.
- The reaction mixture is filtered, washed with water and a mixed organic solvent (ethyl acetate and petroleum ether in 1:20 volume ratio).
- The intermediate is obtained with purity >96% and yield ~89%.
Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine
- The intermediate is dissolved in acetonitrile.
- Sodium carbonate (1.5 equivalents) is added, and the mixture is refluxed for 12 hours.
- After cooling and filtration, the filtrate is concentrated and precipitated with petroleum ether to yield 1-benzyl-3-hydroxyazetidine with purity >95% and yield ~86%.
Step 3: Hydrogenolysis to 3-Hydroxyazetidine Hydrochloride
- The benzyl protecting group is removed by hydrogenation using palladium on carbon catalyst in methanol with 4 M HCl.
- The reaction proceeds for about 8 hours under hydrogen atmosphere.
- After filtration and solvent removal, 3-hydroxyazetidine hydrochloride is obtained as a white solid with purity >98% and yield >90%.
| Step | Reaction Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| 1. Ring opening (benzylamine + epichlorohydrin) | 0–5 °C, 12 h, aqueous | >96 | 89 |
| 2. Cyclization (with Na2CO3) | Reflux in acetonitrile, 12 h | >95 | 86 |
| 3. Hydrogenolysis (Pd/C, HCl, methanol) | 8 h, room temp, H2 atmosphere | >98 | 90 |
Detailed Reaction Conditions and Yields
| Reaction Stage | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ring opening of epichlorohydrin with benzylamine | Benzylamine, epichlorohydrin (1.3 equiv) | Water | 0–5 °C | 12 h | ~89 | Purity >96% |
| Cyclization to 1-benzyl-3-hydroxyazetidine | Sodium carbonate (1.5 equiv) | Acetonitrile | Reflux | 12 h | ~86 | Purity >95% |
| Hydrogenolysis to 3-hydroxyazetidine hydrochloride | Pd/C, 4 M HCl, H2 | Methanol | Room temp | 8 h | ~90 | Purity >98% |
| Nucleophilic substitution with 3-chlorophenol derivative | 1-(α-methylbenzyl)-3-azetidinol + 3-chlorophenyl fluorides | DMF | 80–100 °C | 2–5 h | Variable, ~10–15% (initial) | Acid catalysis attempts to improve yield unsuccessful |
| Hydrogenolysis of N-protected intermediate | Pd/C catalyst | Ethanol | 70–90 °C | 3–24 h | 69 (example for oxalate salt) | Salt formation and recrystallization |
Summary Table of Key Preparation Steps for this compound
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of 3-hydroxyazetidine hydrochloride intermediate | Benzylamine, epichlorohydrin, Na2CO3, Pd/C, HCl | Multi-step, 0–5 °C to reflux, hydrogenation | High purity intermediate (>98%), yield >85% |
| 2 | Nucleophilic substitution with 3-chlorophenol or activated derivatives | 1-(α-methylbenzyl)-3-azetidinol, 3-chlorophenyl fluorides | DMF, 80–100 °C, 2–5 h | Moderate to low yield (10–15%) without catalysis |
| 3 | Hydrogenolysis of N-protected intermediate | Pd/C, ethanol | 70–90 °C, 3–24 h | Removal of protecting group, yield ~69% for oxalate salt |
| 4 | Salt formation and crystallization | HCl in ethanol or similar | 0–5 °C | Crystalline hydrochloride salt, high purity |
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of 3-(3-aminophenoxy)azetidine.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3-Chlorophenoxy)azetidine hydrochloride has been explored for its potential as a pharmaceutical agent due to its interesting biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, suggesting its potential use in treating infections caused by resistant strains.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, particularly breast cancer cells.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the synthesis of new pharmaceuticals and materials.
Biological Studies
The compound's interactions with biological targets are of significant interest:
- Mechanism of Action : The azetidine ring facilitates interactions with proteins and enzymes, potentially leading to therapeutic applications. Its lipophilicity enhances binding to hydrophobic regions of biological molecules.
Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of this compound against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The table below presents findings from studies assessing the anticancer effects of the compound on MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Flow cytometry analysis indicated that treatment led to an increase in apoptotic cells, suggesting its role in promoting programmed cell death.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the compound against clinically isolated strains of bacteria. Results showed a marked decrease in bacterial load, supporting its potential as a therapeutic agent for infections caused by resistant strains.
Evaluation in Cancer Research
A study focused on the effects of this compound on MCF-7 cells demonstrated not only cytotoxicity but also alterations in gene expression related to apoptosis and cell cycle regulation. These findings suggest that further exploration could lead to its development as an anticancer drug.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives are highly tunable, with modifications to substituent groups significantly altering their physicochemical and biological properties. Below is a detailed comparison of 3-(3-chlorophenoxy)azetidine hydrochloride with structurally related compounds.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Position and Electronic Effects The meta-chlorophenoxy group in this compound introduces steric hindrance and electron-withdrawing effects distinct from the para-chlorophenoxy isomer . Fluorine substituents (e.g., in ANT-160) increase polarity and metabolic stability compared to chlorine, influencing bioavailability .
Molecular Weight and Lipophilicity
- Bulky substituents like naphthyl (e.g., in 3-(Naphthalen-2-yl(...))azetidine HCl) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration, as seen in neuroprotective studies .
- Dichlorophenyl derivatives (e.g., ANT-110) exhibit higher molecular weights (~378 g/mol), likely reducing aqueous solubility but enhancing binding affinity in hydrophobic environments .
Functional Group Diversity The methylsulfonyl group in 3-(Methylsulfonyl)azetidine hydrochloride imparts strong electron-withdrawing character and hydrogen-bonding capacity, contrasting with the chlorophenoxy group’s moderate electronic effects .
Synthetic Accessibility this compound is synthesized via nucleophilic substitution between 3-aminoazetidine and 3-chlorophenol, followed by HCl treatment . Similar methods apply to para isomers, but regioselectivity challenges arise in dichlorophenyl derivatives . Fluorinated analogs require specialized reagents (e.g., fluorophenols), increasing synthesis complexity .
Table 2: Physicochemical Properties
Biological Activity
3-(3-Chlorophenoxy)azetidine hydrochloride (CAS No. 1236861-74-7) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : 202.10 g/mol
- Chemical Structure : The compound features an azetidine ring substituted with a chlorophenoxy group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the chlorophenoxy group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antiproliferative effects.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cell lines, a critical mechanism for anticancer agents.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines:
The compound's effectiveness appears to correlate with its ability to induce cell cycle arrest and apoptosis in these cell lines.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study published in Nature evaluated the effects of various azetidine derivatives, including this compound, on cancer cell proliferation. The results indicated significant inhibition of growth in MCF-7 and PC-3 cell lines, with IC50 values indicating high potency (5.2 µM and 4.8 µM respectively). The study concluded that the compound effectively induces apoptosis through caspase activation pathways . -
Neuroprotective Mechanism :
In a study focused on neuroprotection, researchers found that treatment with this compound resulted in reduced markers of oxidative stress in primary neuronal cultures. This suggests potential applications in treating conditions like Alzheimer’s disease .
Q & A
Q. What are the recommended synthetic routes for 3-(3-Chlorophenoxy)azetidine hydrochloride, and how can reaction conditions be optimized to improve yield?
A practical method involves coupling 3-chlorophenol with azetidine intermediates under nucleophilic substitution conditions. Evidence from analogous azetidine syntheses (e.g., 3-hydroxymethylazetidine hydrochloride) suggests using polar aprotic solvents like DMF or THF with a base (e.g., K₂CO₃) at 60–80°C . Optimization may include varying stoichiometry, temperature, or catalyst (e.g., phase-transfer catalysts). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : Confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for the chlorophenyl group) .
- Mass Spectrometry : ESI-MS to verify molecular weight (C₉H₁₀ClNO·HCl = 220.09 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .
Q. What safety precautions are essential when handling this compound in the lab?
- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Waste Disposal : Collect organic waste separately and neutralize acidic residues before disposal via licensed hazardous waste services .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (PAC-1: 2.1 mg/m³ for chlorophenol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Contradictions may arise from variations in cell permeability, assay sensitivity, or off-target effects. Methodological strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., fluorescence-based assays vs. radioligand binding) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out artifacts from metabolite interference .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties or target binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., GPCRs or kinases) .
- ADMET Prediction : Tools like SwissADME or pkCSM can estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in aqueous environments .
Q. How can researchers address synthetic challenges such as azetidine ring instability or byproduct formation?
- Stabilization Strategies : Use HCl gas during synthesis to protonate the azetidine nitrogen, reducing ring-opening side reactions .
- Byproduct Identification : Employ LC-MS or GC-MS to detect impurities (e.g., hydrolyzed intermediates) and adjust reaction pH or solvent polarity .
- Alternative Protecting Groups : Test Boc or Fmoc groups on the azetidine nitrogen to enhance stability during coupling steps .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
- Scaffold Modifications : Synthesize analogs with substitutions on the chlorophenyl group (e.g., 3-fluoro, 3-methyl) or azetidine ring (e.g., 3-hydroxymethyl) .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding or hydrophobic features .
- In Vitro/In Vivo Correlation : Compare enzyme inhibition (e.g., IC₅₀ in cell-free assays) with efficacy in animal models (e.g., rodent inflammation studies) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
